2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine family, a heterocyclic scaffold known for its pharmacological relevance. The core structure includes a triazole fused to a pyridazine ring, with a methoxy group at position 6 and a benzylsulfanyl-acetamide side chain at position 3 (inferred from nomenclature in –8).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)9-17-15(22)11-24-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDLVHCQSBBEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CSCC3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazolo[4,3-b]pyridazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the benzylsulfanyl group: This can be done through nucleophilic substitution reactions where a benzylthiol reacts with a suitable leaving group on the triazolo-pyridazinyl core.
Formation of the acetamide linkage: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the final acetamide structure.
Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazolo-pyridazinyl core, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or organolithium reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux, cryogenic conditions).
Scientific Research Applications
2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s structural properties can be utilized in the design of novel materials with specific electronic or photophysical properties.
Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The benzylsulfanyl group may interact with thiol-containing enzymes, while the triazolo-pyridazinyl core can engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents on the triazolo-pyridazine core, which influence molecular weight, solubility, and bioactivity. Key examples include:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
Substituent Impact on Solubility : The 4-methylphenyl analog (CAS 877634-23-6) exhibits higher aqueous solubility (11.2 µg/mL) compared to the benzylsulfanyl derivative, likely due to reduced steric hindrance and lower molecular weight .
Lipophilicity vs. Bioactivity : The benzylsulfanyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce solubility—a trade-off critical for drug design.
Functional Group Diversity : The dimethoxyphenyl-benzamide analog (CAS 872994-23-5) demonstrates how extended aromatic systems (e.g., benzamide and dimethoxyphenyl) can target hydrophobic binding pockets in enzymes or receptors .
Reactivity Modifications : Chloro-substituted derivatives (e.g., ) are more reactive in nucleophilic substitution reactions, enabling further functionalization compared to methoxy groups .
Biological Activity
The compound 2-(benzylsulfanyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide belongs to a class of triazolo-pyridazine derivatives known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key features include:
- A benzylsulfanyl group that enhances lipophilicity.
- A triazolo-pyridazine moiety that contributes to its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors that play crucial roles in cell proliferation and survival. Notably, it targets Cyclin-Dependent Kinase 2 (CDK2) , which is essential for cell cycle regulation. By inhibiting CDK2, the compound disrupts the cell cycle, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related triazole derivatives possess cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. These studies reported IC50 values in the nanomolar range, suggesting potent activity at low concentrations .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar thiazolidone derivatives have demonstrated effectiveness against multiple strains of bacteria and fungi. The presence of sulfur in the benzylsulfanyl group may enhance this activity through interactions with microbial enzymes .
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of various triazole derivatives on glioblastoma multiforme (GBM) cells. Results indicated that compounds with similar structures to our target compound exhibited significant inhibition of cell growth and induced apoptosis through morphological changes characteristic of programmed cell death .
- Mechanistic Insights :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
